Technical Guide: Structural Characterization of 2H,4H,6H-furo[3,4-c]pyrazol-6-one Hydrochloride
Technical Guide: Structural Characterization of 2H,4H,6H-furo[3,4-c]pyrazol-6-one Hydrochloride
Topic: Chemical Structure Analysis of 2H,4H,6H-furo[3,4-c]pyrazol-6-one Hydrochloride Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1]
[1]
Executive Summary & Scaffold Significance
The 2H,4H,6H-furo[3,4-c]pyrazol-6-one scaffold represents a critical bicyclic heteroaromatic system utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of a pyrazole ring fused to a
This guide provides a definitive protocol for the structural elucidation of this molecule (C
Chemical Identity & Theoretical Framework[1][2][3]
Before instrumental analysis, the structural logic must be established to interpret spectral data correctly.
Structural Nomenclature
-
IUPAC Name: 2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride[1]
-
Molecular Formula: C
H ClN O (Salt); C H N O (Free Base) -
Molecular Weight: 160.56 g/mol (Salt); 124.10 g/mol (Free Base)
Tautomerism and Protonation
The "2H" designation in the name implies a specific tautomer. However, in solution, the free base exists in rapid equilibrium between the 1H- and 2H-forms.[1] Upon formation of the hydrochloride salt, the pyrazole ring is protonated, typically resulting in a delocalized pyrazolium cation system.[1]
-
Critical Insight: The protonation site is the most basic nitrogen. In fused pyrazoles, steric hindrance from the lactone carbonyl at position 6 affects the preferred protonation site, often favoring the N-2 position in the solid state, which stabilizes the crystal lattice via hydrogen bonding with the chloride counterion.[1]
Analytical Workflow: The "Triad of Confirmation"
To guarantee structural integrity, we employ a self-validating triad: NMR (Solution State) , HRMS (Exact Mass) , and SC-XRD (Solid State) .[1]
Diagram: Structural Elucidation Workflow
Caption: Workflow integrating orthogonal analytical techniques to resolve tautomeric and salt-form ambiguities.
Experimental Protocols & Data Analysis
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and assess free base vs. salt dissociation.
-
Method: ESI+ (Electrospray Ionization).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Expected Observation:
-
The HCl salt will dissociate. You will observe the protonated cation
. -
Target m/z: 125.0351 (Calculated for C
H N O ). -
Chloride Check: Run in negative mode (ESI-) to confirm the presence of Cl
(m/z 35/37 ratio ~3:1).[1]
-
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and identify labile protons.
Solvent Choice: DMSO-d
Protocol:
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Concentration: Dissolve 5-10 mg in 0.6 mL DMSO-d
. -
Temperature: 298 K (Standard). If NH signals are broad, cool to 273 K to sharpen exchangeable protons.
-
Experiments: 1H, 13C-{1H}, HSQC, HMBC, 15N-HMBC (optional but recommended).
Data Interpretation Table
| Nucleus | Signal Type | Chemical Shift ( | Multiplicity | Assignment / Structural Logic |
| 1H | Broad Singlet | 10.0 - 13.0 | br s | NH protons (Pyrazolium). The integration should be ~2H (or 1H + 1H distinct) due to protonation by HCl.[1] |
| 1H | Singlet | 8.0 - 8.5 | s | Pyrazole CH. Highly deshielded due to heteroaromatic ring current and cationic character.[1] |
| 1H | Singlet | 5.2 - 5.5 | s | Lactone CH |
| 13C | Quaternary | 160 - 165 | - | C=O[1] (Lactone). Carbonyl carbon. |
| 13C | Quaternary | 145 - 155 | - | Bridgehead Carbon. Fused carbon adjacent to Oxygen.[1] |
| 13C | Methine | 130 - 140 | - | Pyrazole CH. |
| 13C | Methylene | 65 - 70 | - | Lactone CH |
Expert Note on 15N NMR: Using 1H-15N HMBC is the gold standard here. In the HCl salt, both nitrogens will show correlations to the pyrazole protons. If the sample were a free base, the N-H nitrogen would be distinct from the N= nitrogen (approx. -170 ppm vs -70 ppm relative to nitromethane).[1] In the salt, these shifts converge due to charge delocalization.
Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Definitive proof of the "2H" tautomer in solid state and hydrogen bonding network.
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Crystallization: Vapor diffusion of Diethyl Ether into a saturated Methanol solution of the hydrochloride.
-
Critical Check: Look for the position of the Chloride ion. It usually sits in a pocket bridging the pyrazolium NH groups, stabilizing the crystal lattice.
Synthesis & Impurity Profiling[1]
Understanding the synthesis aids in identifying "ghost" peaks in the analysis.
Common Synthetic Pathway (Dieckmann Condensation Strategy)
The scaffold is often synthesized via the condensation of hydrazine with a tetronic acid derivative or a 4-bromo-acetoacetate equivalent.[1]
Pathway Diagram
Caption: Simplified synthetic route highlighting potential residual hydrazine or solvent impurities.
Impurity Markers
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Hydrazine: Check for peaks at
4-5 ppm (broad) in DMSO.[1] -
Open Chain Esters: If cyclization is incomplete, look for ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm).[1]
-
Hydrolysis: The lactone ring is susceptible to hydrolysis in basic conditions. Presence of a carboxylic acid peak (
12-14 ppm) indicates ring opening.[1]
Storage and Stability (SOP)
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Hygroscopicity: Hydrochloride salts of small polar heterocycles are often hygroscopic. Store in a desiccator at -20°C.
-
Handling: Weigh quickly in a low-humidity environment. Absorption of water will shift the NMR chemical shifts (H-bonding) and alter the precise mass weightings.
-
Re-acidification: If the free base regenerates (seen by loss of broad NH signals in NMR), treat with 4M HCl in Dioxane and evaporate to dryness to regenerate the salt.
References
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PubChem Compound Summary. (2025). 2H,4H,6H-furo[3,4-c]pyrazol-6-one.[1][2] National Center for Biotechnology Information. Retrieved from [Link]
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Aggarwal, R., & Kumar, V. (2018).[1] Synthetic approaches to pyrano[2,3-c]pyrazoles: a review. Arkivoc. (Discusses analogous fused pyrazole-lactone systems and their spectral characteristics). Retrieved from [Link]
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Elguero, J., et al. (2000).[1] Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry. (Authoritative text on pyrazole protonation dynamics).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for 15N-HMBC protocols for nitrogen heterocycles).
